molecular formula C12H9N3S B14561518 1-Azido-2-(phenylsulfanyl)benzene CAS No. 62156-85-8

1-Azido-2-(phenylsulfanyl)benzene

Cat. No.: B14561518
CAS No.: 62156-85-8
M. Wt: 227.29 g/mol
InChI Key: SUVDAWRFEGBTAW-UHFFFAOYSA-N
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Description

1-Azido-2-(phenylsulfanyl)benzene is an organic compound that features both an azide group and a phenylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-(phenylsulfanyl)benzene can be synthesized through a multi-step process involving the introduction of the azide group and the phenylsulfanyl group onto the benzene ring. One common method involves the reaction of 2-(phenylsulfanyl)benzene with sodium azide in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out under controlled temperature conditions to ensure the stability of the azide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful handling of reagents and optimization of reaction conditions to maximize yield and purity while ensuring safety due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for regioselective cycloaddition with alkynes.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of amine derivatives.

    Cycloaddition: Formation of 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of 1-Azido-2-(phenylsulfanyl)benzene primarily involves the reactivity of the azide group. In nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers on other molecules. In reduction reactions, the azide group is converted to an amine group, releasing nitrogen gas in the process. In cycloaddition reactions, the azide group forms a 1,3-dipole that reacts with alkynes to produce triazoles .

Comparison with Similar Compounds

    1-Azido-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

    1-Azido-2-(phenylsulfonyl)benzene: Contains a phenylsulfonyl group, which introduces different reactivity due to the presence of the sulfonyl group.

    2-Azidobenzene: Lacks the sulfanyl group, making it less versatile in certain reactions.

Uniqueness: 1-Azido-2-(phenylsulfanyl)benzene is unique due to the presence of both the azide and phenylsulfanyl groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science .

Properties

CAS No.

62156-85-8

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

1-azido-2-phenylsulfanylbenzene

InChI

InChI=1S/C12H9N3S/c13-15-14-11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H

InChI Key

SUVDAWRFEGBTAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2N=[N+]=[N-]

Origin of Product

United States

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